Synthetic Step Reduction: Hydrochloride vs. N-Boc Weinreb Amide
The target compound bears a free piperidine NH, permitting direct N-functionalization. In contrast, the closest protected analog, N-Boc-4-[methoxy(methyl)carbamoyl]piperidine (CAS 139290-70-3), requires Boc deprotection (e.g., TFA/DCM or HCl/dioxane) before further N-derivatization can occur [1]. This adds a minimum of one synthetic step and a corresponding workup/purification operation. When used as the Weinreb amide partner in ketone synthesis, both compounds perform equivalently, but the overall route from building block to final N-substituted target is shorter by at least one step when starting from the unprotected hydrochloride.
| Evidence Dimension | Minimum number of synthetic steps from commercial building block to N-functionalized Weinreb amide product |
|---|---|
| Target Compound Data | 1 step (direct N-functionalization of commercially obtained hydrochloride salt) |
| Comparator Or Baseline | N-Boc-4-[methoxy(methyl)carbamoyl]piperidine (CAS 139290-70-3): 2 steps (Boc deprotection, then N-functionalization) |
| Quantified Difference | 1 fewer synthetic step (≥1 fewer isolation/purification operation) |
| Conditions | Standard solution-phase organic synthesis; deprotection conditions from representative Boc-amine protocols |
Why This Matters
Eliminating a deprotection step reduces synthesis time, material cost, and cumulative yield loss, directly impacting project timelines and total cost of goods in medicinal chemistry campaigns.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006; Chapter 7, pp. 696–926. View Source
